

6-Ethylpyridin-3-amine chemical properties

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Compound of Interest

Compound Name: **6-Ethylpyridin-3-amine**

Cat. No.: **B1339713**

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Introduction and Compound Identification

6-Ethylpyridin-3-amine is a substituted pyridine derivative that serves as a critical building block in organic synthesis.^[1] Its structure, featuring a nucleophilic amino group and a pyridine ring, makes it a versatile precursor for a wide range of functionalized molecules. Pyridine-containing compounds are paramount in medicinal chemistry, often acting as scaffolds in the design of therapeutic agents due to their ability to form key hydrogen bonds and their favorable solubility profiles.^{[2][3]} This guide offers an in-depth exploration of the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety protocols associated with 6-Ethylpyridin-3-amine, providing a foundational resource for its application in drug discovery and fine chemical manufacturing.^[1]

Compound Identifiers:

- IUPAC Name: 6-Methylpyridin-3-amine
- Common Names: 5-Amino-2-picoline, 5-Amino-2-methylpyridine
- CAS Number: 3430-14-6
- Molecular Formula: C₆H₈N₂
- Molecular Weight: 108.14 g/mol ^[4]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification, purification, and characterization of 6-Methylpyridin-3-amine.

Physical Properties

The compound is typically an off-white to brown powder under standard conditions.[\[1\]](#) Key quantitative properties are summarized below.

Property	Value	Source
Appearance	Off-white to orange to brown powder	[1]
Molecular Weight	108.14 g/mol	[4]
Melting Point	95-99 °C	[1]
Boiling Point	238.4 °C at 760 mmHg	[1]
Density	1.068 g/cm ³	[1]
Flash Point	121.1 °C	[1]

Spectroscopic Profile

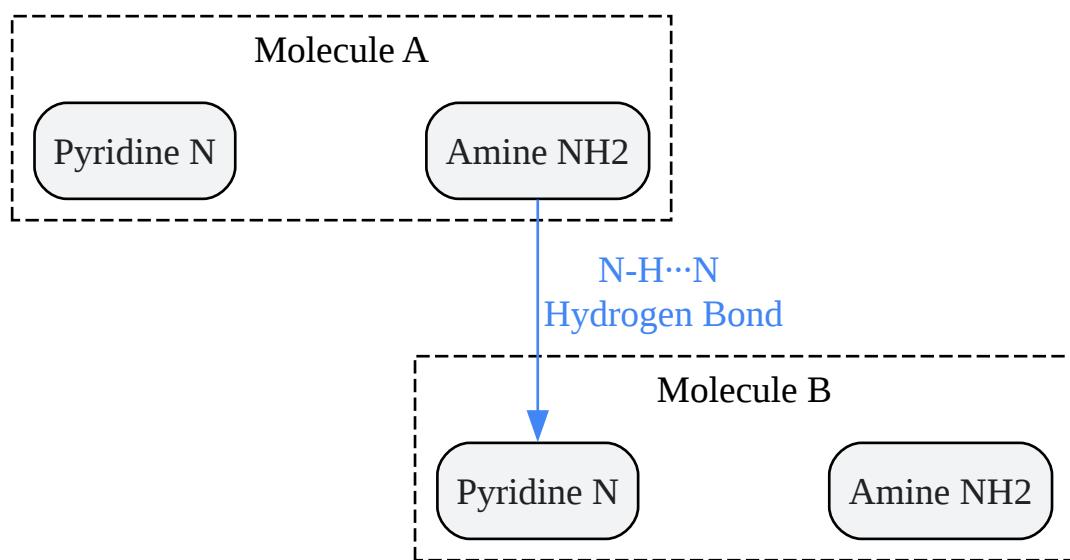
Spectroscopic analysis provides the structural fingerprint of the molecule.

- Infrared (IR) Spectroscopy: As a primary aromatic amine, 6-Methylpyridin-3-amine is expected to exhibit characteristic N-H stretching bands. Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretches.[\[5\]](#)[\[6\]](#) Other significant absorptions include the N-H bending vibration around 1580-1650 cm⁻¹ and the C-N stretching for aromatic amines in the 1250-1335 cm⁻¹ range.[\[5\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The protons on the nitrogen atom (N-H) typically appear as a broad signal.[\[6\]](#) The aromatic protons on the pyridine ring will appear in the deshielded region, and their splitting pattern will be indicative of the substitution pattern. The methyl group protons will appear as a singlet in the upfield region (typically ~2.3-2.5 ppm).

- ^{13}C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 110-160 ppm). The carbon atom attached to the nitrogen will be slightly deshielded compared to other ring carbons.[7][8]
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at an m/z corresponding to its molecular weight (108.14). The odd molecular weight is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[8]

Crystallographic Data

Single-crystal X-ray diffraction studies have been performed on 6-Methylpyridin-3-amine.[4][9] The analysis reveals that the molecule is nearly planar, with the methyl carbon and amine nitrogen atoms being only slightly out of the pyridine ring plane.[4][9] A key feature of its solid-state structure is the presence of intermolecular $\text{N-H}\cdots\text{N}$ hydrogen bonds, which link adjacent molecules and contribute to the stability of the crystal lattice.[4][9]



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Caption: Intermolecular hydrogen bonding in 6-Methylpyridin-3-amine crystal structure.

Synthesis and Reactivity

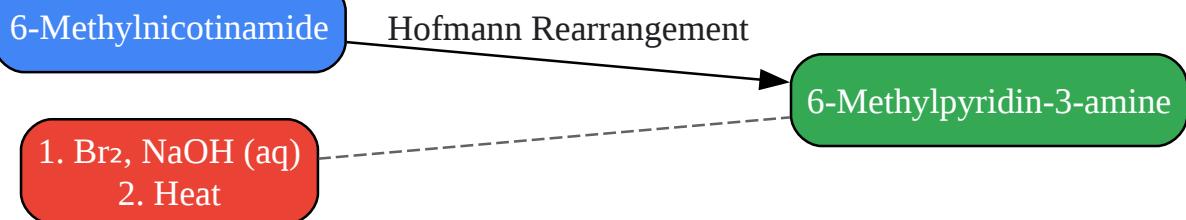
Understanding the synthesis and reactivity of 6-Methylpyridin-3-amine is crucial for its effective use in research and development.

Synthesis Protocol: Hofmann Rearrangement Approach

A common laboratory synthesis involves a Hofmann-type rearrangement of 6-methylnicotinamide (the amide derivative of 6-methylnicotinic acid). A procedure adapted from published literature provides a reliable method.[\[4\]](#)[\[9\]](#)

Experimental Protocol:

- Preparation of Reagent: In a flask cooled to 0-5 °C, slowly add bromine (17.3 g) to a 5% aqueous solution of sodium hydroxide (303 ml). Maintain the temperature throughout the addition.
- Amide Addition: To the cold sodium hypobromite solution, add 6-methyl-3-pyridinecarboxamide (an analog of the literature's 3-pyridinecarboxamide) portion-wise over 20 minutes, ensuring the temperature remains between 0-5 °C (273-278 K).[\[4\]](#)
- Reaction: Once the addition is complete, slowly heat the mixture in an oil bath to 70-80 °C (343-353 K) and maintain for 4 hours.[\[4\]](#) The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Extraction: After cooling to room temperature, extract the product from the aqueous mixture using an organic solvent such as dichloromethane (CH_2Cl_2). Perform the extraction three times to ensure complete recovery.
- Purification: Combine the organic extracts, wash with water, and then dry over an anhydrous drying agent (e.g., Na_2SO_4). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
- Final Product: The resulting solid can be further purified by recrystallization, for example, from a methanol solution, to obtain crystals of 6-Methylpyridin-3-amine.[\[4\]](#)



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Caption: Synthetic workflow for 6-Methylpyridin-3-amine via Hofmann rearrangement.

Chemical Reactivity

The reactivity of 6-Methylpyridin-3-amine is dictated by its two primary functional groups: the aromatic pyridine ring and the exocyclic amino group.

- Nucleophilicity of the Amino Group: The amino group is a potent nucleophile and will readily react with electrophiles. Common reactions include alkylation, acylation to form amides, and reaction with isocyanates to form ureas.^[10] This reactivity is fundamental to its use as a building block for more complex molecules.
- Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient compared to benzene, which influences its substitution patterns.
 - Electrophilic Aromatic Substitution (EAS): EAS reactions (e.g., nitration, halogenation) are generally difficult and require harsh conditions. The reaction typically occurs at the C-3 and C-5 positions, but the existing amino group is a strong activating group and will direct incoming electrophiles.
 - Nucleophilic Aromatic Substitution (NAS): The pyridine ring is more susceptible to NAS than benzene, particularly at the C-2, C-4, and C-6 positions.^[2]

Applications in Drug Development and Organic Synthesis

6-Methylpyridin-3-amine is a valuable intermediate in the synthesis of a wide array of products across multiple industries.^[1]

- Pharmaceuticals: As an important pharmaceutical intermediate, it is a precursor for various active pharmaceutical ingredients (APIs).[\[1\]](#) The aminopyridine scaffold is a well-established pharmacophore found in drugs targeting kinases, G-protein coupled receptors, and ion channels.[\[3\]](#)[\[11\]](#) For instance, related aminopyrimidine derivatives are being investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy.[\[12\]](#)
- Agrochemicals: Pyridine derivatives are widely used in the pesticide industry, and 5-amino-2-methylpyridine is a key raw material in this sector.[\[1\]](#)
- Other Industries: It also finds application in the rubber industry and as a general raw material for organic synthesis.[\[1\]](#)

Safety, Handling, and Storage

Proper handling of 6-Methylpyridin-3-amine is essential due to its hazardous nature.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[\[1\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[13\]](#)[\[14\]](#) An emergency eyewash station and safety shower must be readily accessible.[\[14\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear tight-sealing chemical safety goggles and a face shield.[\[13\]](#)[\[15\]](#)

- Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[13][14]
- Respiratory Protection: If dust or aerosols are generated, use a government-approved respirator.[13]
- Hygiene: Avoid creating dust.[14] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]

First-Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[13][14]
- In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation occurs.[13][15]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [13][14]
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[14]

Storage

Store in a dry, cool, and well-ventilated place.[14][15] Keep the container tightly closed and locked up.[14]

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